2-Ethoxy-d5-phenol
Overview
Description
2-Ethoxy-d5-phenol is a deuterated derivative of 2-ethoxyphenol, which is a phenolic compound. Phenolic compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The deuterated form, this compound, is particularly useful in research due to its unique isotopic properties.
Mechanism of Action
Target of Action
2-Ethoxy-d5-phenol, also known as o-Ethoxyphenol , is a derivative of phenol. Phenols are known to be potent proteolytic agents . They are very reactive towards electrophilic aromatic substitution . Therefore, the primary targets of this compound are likely to be proteins and enzymes that can undergo electrophilic aromatic substitution.
Mode of Action
The mode of action of this compound is likely to involve electrophilic aromatic substitution . This is a reaction in which an electrophile replaces a hydrogen atom in an aromatic system, such as the phenol group in this compound. The hydroxyl subsistent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution .
Biochemical Pathways
They are secondary metabolites of plants and constitute an important group, i.e., phenylpropanoids . They are also known to affect the redox properties of quinones .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Phenols are known to dissolve tissue on contact via proteolysis . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-d5-phenol typically involves the deuteration of 2-ethoxyphenol. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of deuterium oxide (heavy water) as a solvent can also facilitate the exchange process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-d5-phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Simpler phenolic compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
2-Ethoxy-d5-phenol has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterated nature.
Biology: Employed in metabolic studies to trace the pathways of phenolic compounds in biological systems.
Medicine: Investigated for its potential antioxidant properties and its role in drug metabolism studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals.
Comparison with Similar Compounds
2-Ethoxyphenol: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.
2-Methoxyphenol (Guaiacol): Another phenolic compound with a methoxy group instead of an ethoxy group.
4-Ethoxyphenol: A positional isomer with the ethoxy group at the para position.
Uniqueness: 2-Ethoxy-d5-phenol is unique due to its deuterated nature, which makes it valuable in research applications where isotopic labeling is required. This property allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEFFSWKSMRFRQ-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482719 | |
Record name | 2-Ethoxy-d5-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117320-30-6 | |
Record name | 2-Ethoxy-d5-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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